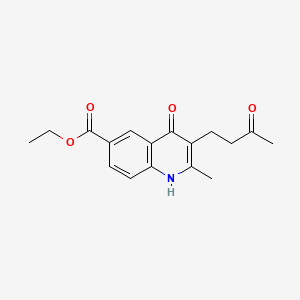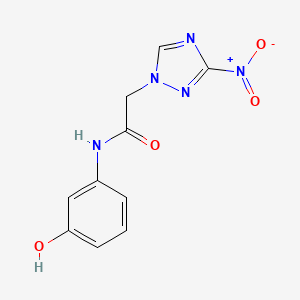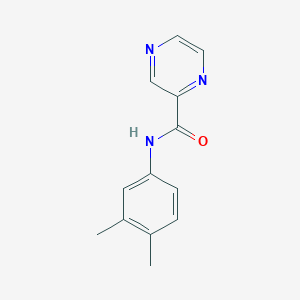![molecular formula C22H25NO2 B5699786 4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)
4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of 4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been found to interact with the dopamine and serotonin receptors in the brain, which may contribute to its antipsychotic and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine has a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, indicating its potential use as an analgesic. It has also been found to have antipsychotic effects, which may be due to its interaction with the dopamine and serotonin receptors in the brain.
実験室実験の利点と制限
One advantage of using 4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine in lab experiments is its potential use as a tool for studying the mechanisms of inflammation, pain, and psychosis. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine. One area of interest is its potential use in the treatment of cancer. Studies have shown that it may have anticancer properties, and further research is needed to explore this potential application. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to fully understand its mechanism of action and to develop more effective treatments based on this compound.
In conclusion, 4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine is a compound with significant potential for use in various areas of scientific research. Its anti-inflammatory, analgesic, and antipsychotic properties make it a promising tool for studying the mechanisms of these conditions. However, further research is needed to fully understand its mechanism of action and to develop more effective treatments based on this compound.
合成法
The synthesis of 4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine involves the reaction between benzylamine, 2-methoxybenzaldehyde, and piperidine in the presence of acetic acid. The product is then purified using column chromatography to obtain a pure compound.
科学的研究の応用
4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine has been widely studied for its potential applications in various areas of scientific research. It has been found to have anti-inflammatory, analgesic, and antipsychotic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(E)-1-(4-benzylpiperidin-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-21-10-6-5-9-20(21)11-12-22(24)23-15-13-19(14-16-23)17-18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOFAQHSSRXESE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-benzylpiperidin-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)
![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5699709.png)



![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)


![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)
![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)
